1-Oleoyl-2-palmitoylglycerol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Oleoyl-2-palmitoylglycerol (1-O-POP) is a glycerolipid that is naturally found in the membranes of human cells and is involved in a variety of physiological processes. It is a major component of the human diet, and has been studied extensively for its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Human Milk Fat Substitute

OPL is a major component in human milk fat substitute (HMFS). It has been found to have a significant impact on bile acid (BA) metabolism and intestinal microbiota composition in newly-weaned Sprague–Dawley rats after four weeks of high-fat feeding .

Bile Acid Metabolism

The presence of OPL in HMFS has been shown to increase the contents of several hepatic primary BAs, ileal primary BAs, and secondary BAs . This suggests that OPL plays a crucial role in regulating bile acid metabolism.

Intestinal Microbiota Composition

OPL has been found to alter the microbiota composition both on the phylum and genus level in rats, predominantly microbes associated with bile-salt hydrolase activity, short-chain fatty acid production, and reduced obesity risk . This suggests a beneficial effect on the host microbial ecosystem.

Regulation of Signaling Pathways

The presence of OPL in HMFS has been associated with the inhibition of ileal FXR-FGF15 and activation of TGR5-GLP-1 signaling pathways . This suggests that OPL plays a role in regulating these important biological signaling pathways.

Enzyme Activity

OPL has been found to increase the levels of enzymes involved in BA synthesis (CYP7A1, CYP27A1, and CYP7B1) in the liver . This suggests that OPL plays a role in regulating enzyme activity.

Thermogenic Protein Levels

The presence of OPL in HMFS has been associated with increased levels of two key thermogenic proteins (PGC1α and UCP1) in perirenal adipose tissue . This suggests that OPL plays a role in regulating thermogenesis.

Wirkmechanismus

Target of Action

1-Oleoyl-2-palmitoylglycerol (OPO) is a type of structured triacylglycerol (TAG) that is a major component in human milk fat . It primarily targets the alveoli in the lungs, where it acts as a synthetic lung surfactant . The surfactant’s role is to reduce interfacial tension at the air/water interfaces in the alveoli .

Mode of Action

The mode of action of OPO involves reducing the interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and result in respiratory distress .

Biochemical Pathways

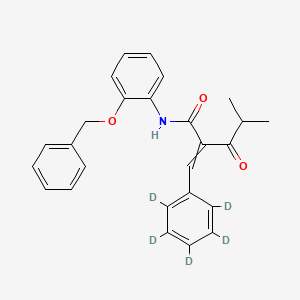

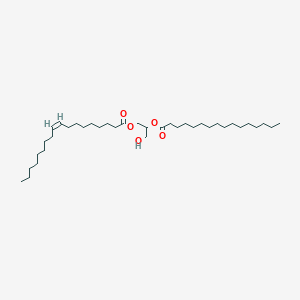

OPO is a part of the glycerolipid metabolism pathway . As a diacylglycerol, it contains oleic acid at the sn-1 position and palmitic acid at the sn-2 position . The hydroxyl group in its structure enables further derivatization or replacement with other reactive functional groups .

Pharmacokinetics

As a synthetic lung surfactant, it is administered intratracheally to prevent alveolar collapse .

Result of Action

The primary result of OPO’s action is the prevention of alveolar collapse, thereby reducing the likelihood of respiratory distress . This is particularly beneficial in the treatment of infant respiratory distress syndrome .

Action Environment

The action of OPO can be influenced by environmental factors. For instance, the temperature during the synthesis process of OPO can affect its yield . Furthermore, the storage conditions can impact the stability of OPO . It is recommended to store OPO at -20°C for optimal stability .

Eigenschaften

IUPAC Name |

(2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZKMFVMCATMEH-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oleoyl-2-palmitoylglycerol | |

Q & A

Q1: How does 1-oleoyl-2-palmitoylglycerol influence ghrelin secretion in the stomach?

A1: Research indicates that 1-oleoyl-2-palmitoylglycerol (OP) can directly stimulate the secretion of ghrelin from MGN3-1 cells, a cell line used to study ghrelin production. [] This effect is not observed with 1,3-dioleoyl-2-palmitoylglycerol (OPO), another diacylglycerol found in human milk. The study suggests that OP may achieve this by increasing intracellular cAMP levels and upregulating the expression of preproghrelin and ghrelin O-acyl transferase, key components in ghrelin synthesis. [] This finding suggests a potential mechanism by which human milk, through specific fat components like OP, might influence appetite regulation and energy balance in infants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)